4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
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Overview
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound that features both sulfonamide and anthraquinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves multiple steps:
Formation of the Sulfonamide Moiety: This step involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Anthraquinone Derivative Preparation: The anthraquinone derivative can be synthesized through the oxidation of anthracene using reagents like chromium trioxide or potassium permanganate.
Coupling Reaction: The final step involves coupling the sulfonamide and anthraquinone derivatives using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various types of chemical reactions:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone structures.
Reduction: Reduction of the anthraquinone moiety can lead to the formation of anthracene derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to intercalate with DNA.
Material Science: Use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves its ability to intercalate with DNA, disrupting the replication process. The sulfonamide group may also interact with specific enzymes, inhibiting their activity. The anthraquinone moiety can generate reactive oxygen species, leading to oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Uniqueness
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to its combination of sulfonamide and anthraquinone moieties, which confer both DNA intercalating properties and potential enzyme inhibition. This dual functionality makes it a promising candidate for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O7S/c1-35-16-14-29(15-17-36-2)37(33,34)19-12-10-18(11-13-19)27(32)28-23-9-5-8-22-24(23)26(31)21-7-4-3-6-20(21)25(22)30/h3-13H,14-17H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEICZAPQVFMVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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